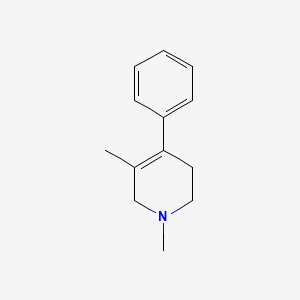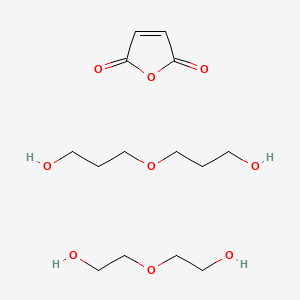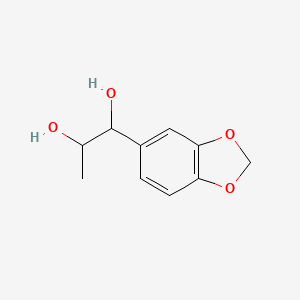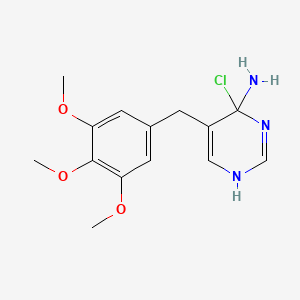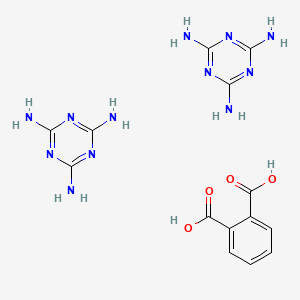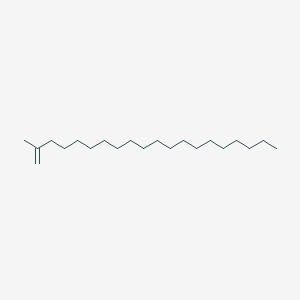
2-Methyl-1-eicosene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-eicosene is an organic compound with the molecular formula C21H42. It is a branched alkene, characterized by the presence of a methyl group attached to the first carbon of the eicosene chain. This compound is part of the larger family of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-eicosene typically involves the alkylation of a suitable precursor. One common method is the reaction of 1-eicosene with a methylating agent under controlled conditions. This process can be catalyzed by acids or bases, depending on the desired reaction pathway.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions: 2-Methyl-1-eicosene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: This reaction involves the replacement of one functional group with another. Halogenation, for example, can be achieved using halogens like chlorine (Cl2) or bromine (Br2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of light or heat.
Major Products Formed:
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated alkenes.
科学研究应用
2-Methyl-1-eicosene has several applications in scientific research:
Chemistry: It is used as a model compound in studies of alkene reactivity and catalysis.
Biology: It serves as a reference compound in the study of lipid metabolism and the role of alkenes in biological systems.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of polymers and other materials.
作用机制
The mechanism of action of 2-Methyl-1-eicosene involves its interaction with specific molecular targets and pathways. As an alkene, it can participate in various chemical reactions that modify its structure and function. The presence of the double bond allows it to act as a reactive intermediate in many organic synthesis processes.
相似化合物的比较
1-Eicosene: A straight-chain alkene with similar reactivity but lacking the methyl group.
2-Methyleicosane: A saturated hydrocarbon with a similar structure but without the double bond.
Uniqueness: 2-Methyl-1-eicosene is unique due to the presence of both a methyl group and a double bond, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
883215-62-1 |
|---|---|
分子式 |
C21H42 |
分子量 |
294.6 g/mol |
IUPAC 名称 |
2-methylicos-1-ene |
InChI |
InChI=1S/C21H42/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3/h2,4-20H2,1,3H3 |
InChI 键 |
MNNWRIQCBSTKNP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCC(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



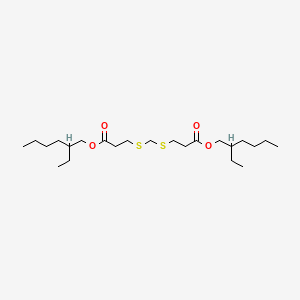
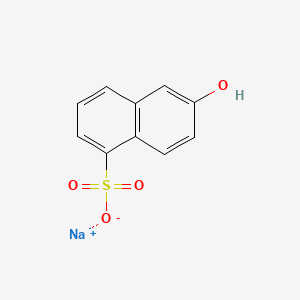

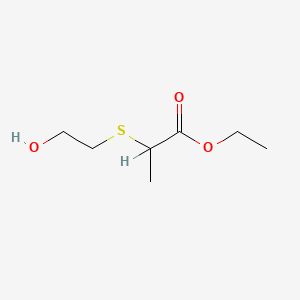

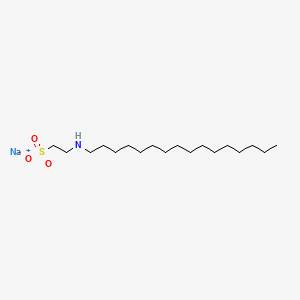

![2-[(2-Butoxyethoxy)methoxy]ethanol](/img/structure/B12666524.png)
